N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide: is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a dichloromethylphenyl moiety. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-3-methylaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,6-dichloro-3-methylaniline is dissolved in an appropriate solvent like dichloromethane. Methanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and control over reaction conditions. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
Medically, derivatives of this compound are explored for their anti-inflammatory and analgesic properties. They are investigated for use in treating conditions such as arthritis and postoperative pain.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Meclofenamic Acid: Contains a similar dichloromethylphenyl group but differs in its overall structure and applications.
Mefenamic Acid: Another related compound with anti-inflammatory properties.
Flufenamic Acid: Shares structural similarities but has distinct pharmacological effects.
Uniqueness
N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound in various applications.
Properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-6-4-5-7(10)9(8(6)11)12(2)15(3,13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSWVYBWQGBDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N(C)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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